Adamantane-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides

Specific Scientific Field: Chemistry, specifically the study of structural properties of adamantane-substituted amines and amides.

Summary of the Application: Adamantane moieties are introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine. This is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .

Methods of Application: The methods involve the introduction of adamantane moieties on diamondoids by amide formation and reduction to the corresponding amine. This is achieved by amidation under Schotten–Baumann conditions and reduction with BH3·THF .

Results or Outcomes: The obtained amides and amines were studied in terms of structural properties towards the perspective of transformation into nanodiamonds .

Direct Radical Functionalization Methods to Access Substituted Adamantanes and Diamondoids

Specific Scientific Field: Organic & Biomolecular Chemistry

Summary of the Application: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Methods of Application: The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Results or Outcomes: The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Adamantane in Drug Delivery Systems and Surface Recognition

Specific Scientific Field: Pharmaceuticals and Drug Delivery Systems

Summary of the Application: Adamantyl group is used in designing new targeted drug delivery systems and their application in drug-membrane interaction studies .

Methods of Application: The adamantyl group is incorporated into liposomes and interacts with the liposome bilayer as an artificial biological membrane .

Results or Outcomes: The use of the adamantyl group in designing new targeted drug delivery systems has shown promise in drug-membrane interaction studies .

Synthesis of 1,2-Disubstituted Adamantane Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: Bicyclo [3.3.1]nonane-derived diolefines are a class of compounds that have been demonstrated to undergo ring closure to the adamantane scaffold .

Methods of Application: The synthesis involves the use of bicyclo [3.3.1]nonane-derived diolefines .

Results or Outcomes: The process results in the formation of 1,2-disubstituted adamantane derivatives .

Advances in the Chemistry of Unsaturated Adamantane Derivatives

Specific Scientific Field: Chemistry

Summary of the Application: In the presence of a palladium catalyst, the interaction of 1-bromoadamantane with styrenes led to the formation of unsaturated addition products in high yields .

Methods of Application: The method involves the use of a palladium catalyst and the interaction of 1-bromoadamantane with styrenes .

Results or Outcomes: The process results in the formation of unsaturated addition products in high yields .

Adamantane in Pharmaceuticals

Specific Scientific Field: Pharmaceuticals

Summary of the Application: The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs . Examples of nitrogen-containing pharmaceuticals derived from adamantane are numerous and usually exhibit antiviral, anti-Parkinsonian or anti-Alzheimer properties .

Methods of Application: The method involves the incorporation of adamantane fragments in pharmaceuticals .

Results or Outcomes: The use of adamantane fragments in pharmaceuticals has shown to improve the lipophilicity and stability of drugs .

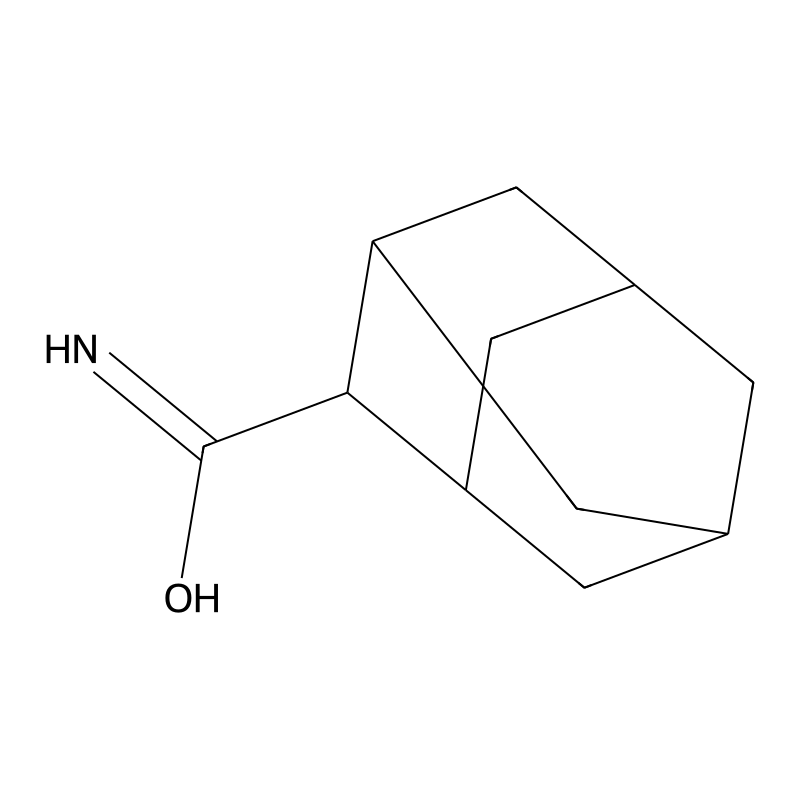

Adamantane-2-carboxamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique three-dimensional structure. The compound features a carboxamide functional group (-C(=O)NH2) attached to the second carbon of the adamantane framework. This modification imparts distinct chemical and biological properties, making it of interest in various fields, including medicinal chemistry and materials science. The molecular formula for Adamantane-2-carboxamide is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 193.25 g/mol.

There is no current information available on the mechanism of action of adamantane-2-carboxamide.

Due to the limited research on this specific compound, safety data for adamantane-2-carboxamide is not available. However, adamantane itself is considered to have low toxicity []. As a general precaution, any new adamantane derivative should be handled with care in a well-ventilated laboratory following standard safety protocols for unknown chemicals.

Future Research Directions

- Investigation into the synthesis and characterization of adamantane-2-carboxamide.

- Exploration of its potential applications in medicinal chemistry, materials science, or other relevant fields, based on the properties of the adamantane cage and the carboxamide functional group.

- Evaluation of its biological activity and mechanism of action, if any.

- Hydrolysis: In aqueous conditions, Adamantane-2-carboxamide can hydrolyze to yield Adamantane-2-carboxylic acid and ammonia.

- Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

- Acylation: Reacting with acyl chlorides can lead to the formation of N-acyl derivatives.

Research indicates that Adamantane-2-carboxamide exhibits notable biological activity. It has been studied for its potential as an antiviral agent, particularly against influenza viruses. The compound may also have implications in neuroprotection due to its structural similarity to other adamantane derivatives like amantadine, which is used in treating Parkinson's disease and certain viral infections.

Several synthetic pathways have been developed for Adamantane-2-carboxamide:

- Direct Amide Formation: Reacting Adamantane-2-carboxylic acid with ammonia or an amine under acidic or basic conditions can yield Adamantane-2-carboxamide.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance yields and reduce reaction times compared to traditional heating methods.

- Flow Chemistry: Recent advancements in flow-based synthesis allow for continuous production of Adamantane-2-carboxamide, improving scalability and safety during synthesis .

Adamantane-2-carboxamide has several applications:

- Pharmaceuticals: It serves as a scaffold in drug design, particularly in developing antiviral medications.

- Materials Science: Its unique structure lends itself to applications in polymer chemistry and nanotechnology.

- Biochemistry: It can be used as a biochemical probe to study enzyme interactions or cellular processes.

Studies on the interactions of Adamantane-2-carboxamide with biological targets are ongoing. Preliminary findings suggest that it may interact with viral proteins, inhibiting their function and thereby preventing viral replication. Additionally, its interaction with neurotransmitter systems is being explored for potential neuroprotective effects.

Several compounds share structural similarities with Adamantane-2-carboxamide. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Amantadine | Adamantane derivative | Antiviral and antiparkinsonian properties |

| Rimantadine | Adamantane derivative | Used for influenza; longer half-life than amantadine |

| 1-Aminoadamantane | Amino derivative | Potential neuroprotective effects |

| 2-Aminoadamantane | Amino derivative | Studied for antiviral properties |

Uniqueness of Adamantane-2-carboxamide

Adamantane-2-carboxamide stands out due to its specific carboxamide functionalization, which enhances its solubility and potential bioactivity compared to other adamantane derivatives. This modification allows it to exhibit distinct pharmacological profiles while retaining the advantageous structural characteristics of the adamantane core.